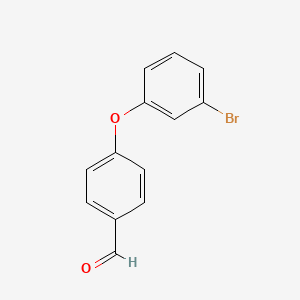

4-(3-Bromophenoxy)benzaldehyde

Description

The exact mass of the compound 4-(3-Bromophenoxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3-Bromophenoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Bromophenoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJPUZRGCMLGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867023-45-8 | |

| Record name | 4-(3-bromophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3-Bromophenoxy)benzaldehyde: Properties, Synthesis, and Applications

Introduction: A Versatile Bifunctional Building Block

4-(3-Bromophenoxy)benzaldehyde is a diaryl ether of significant interest in synthetic organic chemistry. Its structure uniquely combines two key functional motifs: a reactive aldehyde group and a versatile aryl bromide. This bifunctional nature positions it as a valuable intermediate for constructing complex molecular architectures. The aldehyde serves as a handle for a multitude of classic transformations including oxidation, reduction, and carbon-carbon bond formation through condensation and nucleophilic addition reactions. Concurrently, the bromo-substituent on the second aromatic ring is a prime site for modern transition-metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of the chemical properties, a robust synthesis protocol, reactivity profile, and potential applications of 4-(3-Bromophenoxy)benzaldehyde, offering field-proven insights for its effective utilization in research and development.

| Identifier | Value | Source |

| IUPAC Name | 4-(3-Bromophenoxy)benzaldehyde | - |

| Molecular Formula | C₁₃H₉BrO₂ | [1] |

| Molecular Weight | 277.11 g/mol | [1] |

| Monoisotopic Mass | 275.9786 Da | [1] |

| CAS Number | Not readily available in major public databases. The isomeric 4-(4-bromophenoxy)benzaldehyde is registered under CAS 69240-56-8.[2] Researchers should verify the CAS number with their supplier. | - |

Section 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its successful application in synthesis. While specific experimental data for 4-(3-Bromophenoxy)benzaldehyde is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physicochemical Properties

The properties listed below are estimated. The presence of the polar ether and aldehyde groups, combined with the larger brominated aromatic system, suggests a crystalline solid with low solubility in water but good solubility in common organic solvents.

| Property | Predicted Value | Rationale / Comparison |

| Appearance | White to off-white crystalline solid | Typical for aromatic aldehydes of this molecular weight.[3] |

| Melting Point | 65-75 °C | Based on the melting point of the isomeric 4-(4-bromophenoxy)benzaldehyde (69-73 °C).[2] |

| Boiling Point | > 300 °C | Expected to be significantly higher than related, smaller molecules like 4-bromobenzaldehyde (224-226 °C) due to increased molecular weight.[3] |

| Solubility | Insoluble in water; Soluble in Dichloromethane, Ethyl Acetate, Acetone, THF, DMSO. | General solubility profile for non-polar to moderately polar aromatic compounds. |

| Predicted XlogP | 4.1 | Computational prediction indicating high lipophilicity.[1] |

Spectroscopic Data Analysis

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectral features.

1.2.1 ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the nine aromatic protons, with chemical shifts influenced by the electron-withdrawing aldehyde and the electronegative oxygen and bromine atoms.

-

Aldehyde Proton (-CHO): A sharp singlet is expected far downfield, typically in the range of δ 9.9 - 10.1 ppm .

-

Benzaldehyde Ring Protons: The two protons ortho to the aldehyde group (H-A) and the two protons meta to the aldehyde group (H-B) will appear as two distinct doublets due to ortho-coupling (J ≈ 8.5 Hz).

-

H-A (ortho to -CHO): δ ≈ 7.9 ppm. These protons are deshielded by the anisotropic effect of the carbonyl group.

-

H-B (meta to -CHO, ortho to ether): δ ≈ 7.1 ppm. These protons are shielded relative to H-A.

-

-

Bromophenoxy Ring Protons: This ring will show a more complex splitting pattern.

-

H-C (ortho to Br, ortho to ether): A triplet or singlet-like peak around δ ≈ 7.3 ppm.

-

H-D, H-E, H-F: These protons will appear in the aromatic region between δ ≈ 7.1 and 7.5 ppm, likely as complex multiplets or doublets of doublets.

-

1.2.2 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display 13 distinct signals corresponding to each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): The most downfield signal, expected around δ 191-193 ppm .[4][5]

-

Aromatic Carbons: The remaining 12 signals will be in the aromatic region (δ ≈ 115-165 ppm).

-

C-O Carbons: The two carbons directly attached to the ether oxygen will be significantly deshielded (δ ≈ 155-165 ppm).

-

C-Br Carbon: The carbon bearing the bromine atom is subject to the "heavy atom effect," which can cause an upfield shift compared to what electronegativity alone would suggest. It is expected to appear around δ 123 ppm .[6]

-

C-CHO Carbon: The carbon to which the aldehyde is attached is expected around δ ≈ 135-138 ppm.

-

1.2.3 Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹ .

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

C-O-C Stretch (Diaryl Ether): A characteristic strong band in the region of 1230-1270 cm⁻¹ .

-

C-Br Stretch: A band in the fingerprint region, typically around 650-680 cm⁻¹ .

1.2.4 Mass Spectrometry (MS)

High-resolution mass spectrometry is invaluable for confirming the molecular formula. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br:⁸¹Br ≈ 1:1), with two major peaks separated by 2 m/z units (M and M+2).

| Adduct | Predicted m/z |

| [M]⁺ | 275.9780 |

| [M+H]⁺ | 276.9859 |

| [M+Na]⁺ | 298.9678 |

| [M-H]⁻ | 274.9713 |

| Data sourced from computational predictions.[1] |

Section 2: Synthesis Methodology

The most direct and industrially relevant route to 4-(3-Bromophenoxy)benzaldehyde is a copper-catalyzed Ullmann Condensation . This reaction forms the critical diaryl ether bond by coupling an aryl halide with a phenol.[7][8][9] The following protocol is a self-validating system, designed for high yield and purity.

Synthesis Workflow: Ullmann Condensation

Caption: Ullmann condensation workflow for synthesis.

Detailed Experimental Protocol

Materials:

-

3-Bromophenol (1.0 eq)

-

4-Chlorobenzaldehyde (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

L-Proline (0.2 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-bromophenol, 4-chlorobenzaldehyde, anhydrous K₂CO₃, CuI, and L-Proline.

-

Causality: Using a flame-dried flask under an inert atmosphere is crucial to prevent moisture from quenching the reaction and deactivating the catalyst. K₂CO₃ is a cost-effective base strong enough to deprotonate the phenol, forming the reactive phenoxide.

-

-

Solvent Addition: Add anhydrous DMSO to the flask via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.2-0.5 M concentration).

-

Causality: DMSO is a high-boiling polar aprotic solvent that effectively solubilizes the reactants and facilitates the high temperatures required for the Ullmann reaction.

-

-

Reaction: Purge the flask with nitrogen for 10-15 minutes. Heat the reaction mixture to 130-140 °C with vigorous stirring.

-

Causality: The L-Proline ligand coordinates to the copper center, increasing its solubility and catalytic activity, thereby allowing the reaction to proceed at lower temperatures and with better yields than traditional Ullmann conditions.[7]

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Pour the dark slurry into a beaker containing water and stir for 30 minutes.

-

Causality: This step quenches the reaction and dissolves the inorganic salts (K₂CO₃, KCl, KI).

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.

-

Causality: The water wash removes residual DMSO, and the brine wash helps to break any emulsions and further dry the organic phase.

-

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4-(3-Bromophenoxy)benzaldehyde as a solid.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic utility of 4-(3-Bromophenoxy)benzaldehyde stems from the orthogonal reactivity of its two functional groups. This allows for selective transformations, making it a powerful tool for building molecular complexity in a controlled manner.

Caption: Key reactivity pathways of the molecule.

Reactions of the Aldehyde Group

The aldehyde functionality is an electrophilic center, susceptible to a wide range of transformations.

-

Oxidation: Can be readily oxidized to the corresponding 4-(3-bromophenoxy)benzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The Pinnick oxidation (NaClO₂ with a scavenger) is a milder alternative that preserves other functional groups.

-

Reduction: The aldehyde is easily reduced to 4-(3-bromophenoxy)benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.[10] More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used.

-

Condensation Reactions: This is one of the most powerful applications.

-

Wittig Reaction: Reacts with phosphorus ylides to form stilbene-like alkenes.

-

Aldol and Claisen-Schmidt Condensations: Under basic or acidic conditions, it can condense with enolates of ketones or esters to form α,β-unsaturated carbonyl compounds, such as chalcones, which are important pharmacophores.[11]

-

-

Reductive Amination: Can be converted to an amine via reaction with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Reactions of the Aryl Bromide Group

The carbon-bromine bond is a key site for building molecular complexity through palladium-catalyzed cross-coupling reactions.[3][10]

-

Suzuki Coupling: Couples with aryl or vinyl boronic acids or esters to form new C-C bonds, yielding biaryl or stilbene structures. This is a cornerstone of modern drug discovery.

-

Sonogashira Coupling: Reacts with terminal alkynes in the presence of palladium and copper catalysts to produce aryl alkynes.

-

Buchwald-Hartwig Amination: Couples with primary or secondary amines to form N-aryl bonds, yielding substituted aniline derivatives.

-

Heck Coupling: Reacts with alkenes to form substituted styrenyl derivatives.

Section 4: Applications in Research and Development

While specific, commercialized applications of 4-(3-Bromophenoxy)benzaldehyde are not extensively documented, its structure makes it an exceptionally valuable intermediate in several high-value research areas. Its utility lies in its role as a scaffold for building more complex, biologically active molecules and functional materials.[12]

-

Pharmaceutical Synthesis: The diaryl ether motif is a common feature in many biologically active compounds. The ability to derivatize both the aldehyde and the bromo-substituted ring allows for the rapid generation of compound libraries for screening. Brominated intermediates are crucial in the synthesis of active pharmaceutical ingredients (APIs).[3][12]

-

Agrochemicals: Many pesticides and herbicides are complex aromatic structures. This compound serves as a key building block for producing brominated aromatic compounds used in agrochemical development.[3]

-

Materials Science: The rigid, aromatic structure can be incorporated into polymers or organic electronic materials. The aldehyde can be used for polymerization reactions, while the bromide can be functionalized to tune electronic properties for applications in areas like organic light-emitting diodes (OLEDs).

Section 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-(3-Bromophenoxy)benzaldehyde should be handled with appropriate care, following standard laboratory safety protocols for aromatic aldehydes and halogenated compounds.

-

GHS Hazard Classification (Predicted): Based on related compounds like 3-bromobenzaldehyde, the following hazards are anticipated:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or generating dust, a respirator may be necessary.

-

Skin Protection: Wear a lab coat.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Disclaimer: This safety information is based on analogous compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

D. L. Van Allen, et al. (2022). Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. ACS Omega. Available at: [Link]

-

I. Narwanti & H. A. N. Aisyah. (2022). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. Jurnal Kimia dan Pendidikan Kimia. Available at: [Link]

-

PubChem. (n.d.). 3-Bromobenzaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]

-

Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. (n.d.). Pharmaffiliates. Retrieved from: [Link]

-

AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from: [Link]

-

PubChemLite. (n.d.). 4-(3-bromophenoxy)benzaldehyde. University of Luxembourg. Retrieved from: [Link]

-

PubChem. (n.d.). 4-Bromo-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]

- Google Patents. (n.d.). Method for preparing 3-bromine-4-hydroxy benzaldehyde.

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from: [Link]

- Google Patents. (n.d.). Preparation of m-(p-bromophenoxy)benzaldehyde.

-

S. S. Mohapatra, et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

-

R. Castellente. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from: [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from: [Link]

-

SpectraBase. (n.d.). 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde. Wiley. Retrieved from: [Link]

-

S. Thapa, et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from: [Link]

Sources

- 1. PubChemLite - 4-(3-bromophenoxy)benzaldehyde (C13H9BrO2) [pubchemlite.lcsb.uni.lu]

- 2. 4-(4-Bromophenoxy)benzaldehyde 97 69240-56-8 [sigmaaldrich.com]

- 3. adpharmachem.com [adpharmachem.com]

- 4. rsc.org [rsc.org]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

- 11. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 12. nbinno.com [nbinno.com]

- 13. 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(3-Bromophenoxy)benzaldehyde molecular weight and formula

An In-Depth Technical Guide to 4-(3-Bromophenoxy)benzaldehyde: Properties, Synthesis, and Applications

Introduction

4-(3-Bromophenoxy)benzaldehyde is a substituted aromatic compound characterized by a diaryl ether linkage, connecting a 3-bromophenyl group to a benzaldehyde moiety at the 4-position. This molecular architecture provides two distinct and chemically versatile functional handles: the aldehyde group, which is a gateway to a vast number of organic transformations, and the aryl bromide, a key substrate for modern cross-coupling reactions.

Its structural features make it a valuable intermediate in the synthesis of more complex molecules. For researchers and professionals in drug development and materials science, compounds like 4-(3-Bromophenoxy)benzaldehyde serve as foundational building blocks for creating novel entities with tailored biological activities or specific physicochemical properties. This guide provides a comprehensive overview of its core properties, a plausible and detailed synthetic protocol, and an exploration of its potential applications.

Physicochemical and Structural Properties

The fundamental properties of a chemical compound are critical for its handling, reaction planning, and characterization. The key identifiers and calculated properties for 4-(3-Bromophenoxy)benzaldehyde are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(3-bromophenoxy)benzaldehyde | - |

| Chemical Formula | C₁₃H₉BrO₂ | [1] |

| Molecular Weight | 277.11 g/mol | Calculated |

| Monoisotopic Mass | 275.97858 Da | [1] |

| Appearance | White to off-white crystalline solid | Predicted |

| SMILES | C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)C=O | [1] |

| InChIKey | WOJPUZRGCMLGCY-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The formation of the diaryl ether bond is the central challenge in synthesizing 4-(3-Bromophenoxy)benzaldehyde. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, represents a robust and field-proven method for this transformation.

Causality of Method Selection: The Ullmann condensation is particularly well-suited for this synthesis due to its high tolerance for various functional groups, including the aldehyde present in the electrophile. The reaction involves the coupling of a phenol (or its corresponding phenoxide) with an aryl halide. In this proposed protocol, 3-bromophenol serves as the nucleophile (after deprotonation) and 4-fluorobenzaldehyde acts as the aryl halide electrophile. The use of a fluoro-substituted arene is often advantageous in nucleophilic aromatic substitution due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack.

Experimental Protocol: Synthesis via Ullmann Condensation

This protocol is a self-validating system. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC), and the final product's identity and purity are confirmed through rigorous spectroscopic analysis as detailed in Section 4.0.

Materials:

-

3-Bromophenol (1.0 eq)

-

4-Fluorobenzaldehyde (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

N,N'-Dimethylethylenediamine (DMEDA) or L-proline (0.2 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a dry, oven-baked flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromophenol, potassium carbonate, and copper(I) iodide.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous DMSO via syringe, followed by the ligand (DMEDA or L-proline) and 4-fluorobenzaldehyde.

-

Equip the flask with a reflux condenser and heat the reaction mixture to 120-150 °C with vigorous stirring.

-

Monitor the reaction progress by TLC until the starting phenol is consumed (typically 12-24 hours).

-

Cool the mixture to room temperature and pour it into a beaker containing water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure 4-(3-Bromophenoxy)benzaldehyde.

Spectroscopic Characterization (Predicted)

Structural confirmation of the synthesized product is paramount. The following are the expected spectroscopic signatures for 4-(3-Bromophenoxy)benzaldehyde based on its functional groups.

-

¹H NMR Spectroscopy: The spectrum should show a distinct downfield singlet for the aldehyde proton (CHO) around δ 9.9-10.1 ppm. The aromatic region (δ 7.0-8.0 ppm) will be complex, featuring signals corresponding to the eight aromatic protons. The benzaldehyde portion should exhibit an AA'BB' system (two doublets), while the 3-bromophenoxy ring will show a more complex splitting pattern.

-

¹³C NMR Spectroscopy: The most downfield signal will be the aldehyde carbonyl carbon, expected around δ 190-192 ppm. The aromatic region will contain 10 distinct signals (four quaternary carbons: C-O x2, C-Br, C-CHO; and six CH carbons), confirming the asymmetric nature of the molecule.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies to be observed include a strong, sharp absorption band for the aldehyde C=O stretch around 1700-1710 cm⁻¹. Aromatic C-H stretching will appear just above 3000 cm⁻¹, and the characteristic C-O-C asymmetric stretch of the diaryl ether will be visible in the 1240-1260 cm⁻¹ region.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₃H₉BrO₂. The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 intensity ratio.

Applications in Research and Development

4-(3-Bromophenoxy)benzaldehyde is not an end product but a strategic intermediate. Its value lies in the orthogonal reactivity of its two primary functional groups, allowing for sequential and controlled molecular elaboration.

Medicinal Chemistry and Drug Discovery

The diaryl ether motif is a privileged scaffold found in numerous biologically active compounds and approved drugs. This intermediate allows for:

-

Scaffold Elaboration: The aldehyde can be converted into amines, alcohols, acids, or alkenes, while the aryl bromide can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further diversity. This dual reactivity is ideal for building libraries of compounds for high-throughput screening.

-

Bioisosteric Replacement: The aldehyde functionality can serve as a precursor for groups that mimic other functionalities, a common strategy in lead optimization.

Materials Science

The rigid, aromatic structure of 4-(3-Bromophenoxy)benzaldehyde makes it a candidate for synthesizing specialty polymers, liquid crystals, or organic light-emitting diode (OLED) materials. The aldehyde and bromide sites allow for polymerization or functionalization onto surfaces and substrates.

Safety and Handling

As a laboratory chemical, 4-(3-Bromophenoxy)benzaldehyde requires careful handling. While a specific Material Safety Data Sheet (MSDS) must be consulted, the hazards can be inferred from structurally similar compounds. The primary expected hazards include irritation to the skin, eyes, and respiratory system.[2][3]

| Precaution Category | Recommended Procedure |

| Engineering Controls | Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible. |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile). |

| Handling | Avoid generating dust. Prevent all contact with skin and eyes. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. |

Conclusion

4-(3-Bromophenoxy)benzaldehyde is a synthetically valuable intermediate, distinguished by its diaryl ether framework and orthogonal aldehyde and aryl bromide functionalities. Its well-defined physicochemical properties and accessibility through established synthetic methods like the Ullmann condensation make it a powerful tool for researchers. Its primary utility lies in its role as a versatile building block for constructing complex molecular targets in medicinal chemistry and materials science, enabling the exploration of novel chemical space.

References

-

Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. ACS Omega, ACS Publications. Available at: [Link]

-

3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2. PubChem. Available at: [Link]

-

4-(3-bromophenoxy)benzaldehyde (C13H9BrO2). PubChemLite. Available at: [Link]

-

4-Bromo-3-methoxybenzaldehyde | C8H7BrO2. PubChem. Available at: [Link]

-

Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology. Available at: [Link]

- Method for preparing 3-bromine-4-hydroxy benzaldehyde. Google Patents.

-

Synthesis of m-(p-bromophenoxy)benzaldehyde. PrepChem.com. Available at: [Link]

-

Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. ResearchGate. Available at: [Link]

-

Safety Data Sheet: Benzaldehyde. Carl ROTH. Available at: [Link]

-

Benzaldehyde, 4-bromo-. NIST WebBook. Available at: [Link]

-

4-Bromobenzaldehyde. Wikipedia. Available at: [Link]

Sources

A Spectroscopic Investigation of 4-(3-Bromophenoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Bromophenoxy)benzaldehyde is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring a bromophenoxy moiety linked to a benzaldehyde group, offers a unique combination of functional groups that can be exploited for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This technical guide provides a detailed analysis of the expected spectroscopic data for 4-(3-Bromophenoxy)benzaldehyde, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental spectroscopic principles and supported by data from analogous compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The structure of 4-(3-Bromophenoxy)benzaldehyde is presented below.

Figure 2: Proposed mass spectral fragmentation pathway for 4-(3-Bromophenoxy)benzaldehyde.

Key fragmentation pathways include:

-

Loss of a hydrogen radical (-•H): This would lead to a fragment ion at m/z 275/277.

-

Loss of the formyl radical (-•CHO): This would result in a significant peak at m/z 247/249.

-

Loss of the bromine radical (-•Br): Cleavage of the C-Br bond would produce a fragment at m/z 197.

-

Cleavage of the ether bond: This can lead to the formation of ions such as [C₆H₄BrO]⁺ (m/z 157/159) and [C₇H₅O₂]⁺ (m/z 121).

-

Further fragmentation: Smaller fragments, such as the phenyl cation [C₆H₅]⁺ at m/z 77, may also be observed.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument parameter selection.

General Sample Preparation:

-

NMR Spectroscopy: For ¹H and ¹³C NMR, the compound should be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). [1]* IR Spectroscopy: For solid samples, the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR) are common techniques. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. ATR allows for the direct analysis of the solid sample with minimal preparation.

-

Mass Spectrometry: For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

Instrumentation and Data Acquisition:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal resolution, particularly for the complex aromatic region of the ¹H NMR spectrum.

-

FT-IR Spectrometer: A Fourier-transform infrared (FT-IR) spectrometer is typically used to acquire the IR spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a good signal-to-noise ratio.

-

Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) is suitable for analyzing this compound. A typical electron energy of 70 eV is used to induce fragmentation.

Conclusion

The spectroscopic characterization of 4-(3-Bromophenoxy)benzaldehyde provides a comprehensive fingerprint for its identification and purity assessment. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for the unambiguous elucidation of its molecular structure. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers working with this compound and related chemical entities. The characteristic signals in each spectroscopic technique, such as the downfield aldehyde proton in ¹H NMR, the carbonyl carbon in ¹³C NMR, the strong C=O stretch in IR, and the isotopic pattern of the molecular ion in MS, collectively provide a robust analytical profile.

References

-

Odinity. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-bromophenoxy)benzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-methoxybenzaldehyde. Retrieved from [Link]

-

ACS Omega. (2022, January 26). Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-bromo-. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 3-bromine-4-hydroxy benzaldehyde.

-

PubChem. (n.d.). 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of m-(p-bromophenoxy)benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of m-(p-bromophenoxy)benzaldehyde.

-

PubChem. (n.d.). 4-Bromo-3-hydroxybenzaldehyde. Retrieved from [Link]

-

MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000532. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Patent 0946478. (2007, February 14). PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS.

Sources

potential biological activity of 4-(3-Bromophenoxy)benzaldehyde derivatives

An In-Depth Technical Guide to the Potential Biological Activity of 4-(3-Bromophenoxy)benzaldehyde Derivatives

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets—is a cornerstone of modern drug discovery. The 4-(3-Bromophenoxy)benzaldehyde core represents one such scaffold, integrating two key pharmacophoric units: the benzaldehyde moiety and a diaryl ether linkage. The benzaldehyde group is a versatile precursor for synthesizing a wide array of heterocyclic and Schiff base derivatives, known to exhibit a broad spectrum of biological activities.[1][2] The diaryl ether motif provides a specific three-dimensional conformation and lipophilicity that can be crucial for molecular recognition and target engagement.

The incorporation of a bromine atom at the meta-position of the phenoxy ring is a strategic design choice. Halogen bonding is an increasingly recognized non-covalent interaction that can significantly influence ligand-protein binding affinity and specificity. The bromine substituent can also modulate the electronic properties and metabolic stability of the molecule. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 4-(3-Bromophenoxy)benzaldehyde derivatives, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Caption: Core structure and key features of 4-(3-Bromophenoxy)benzaldehyde.

Synthetic Strategies: Building the Molecular Framework

The primary route for synthesizing the 4-(3-Bromophenoxy)benzaldehyde scaffold and its derivatives is the Williamson ether synthesis. This classical nucleophilic substitution reaction provides a reliable and versatile method for forming the crucial diaryl ether bond. The choice of starting materials can be adapted to introduce various substituents on either aromatic ring, allowing for the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

General Synthetic Workflow

The synthesis typically involves the reaction of a phenoxide ion with an aryl halide. In the context of 4-(3-Bromophenoxy)benzaldehyde, this can be achieved by reacting 4-hydroxybenzaldehyde with 1,3-dibromobenzene or 3-bromophenol with 4-fluorobenzaldehyde under basic conditions. The use of a catalyst, such as copper salts in the Ullmann condensation, can also facilitate this reaction.

Caption: General workflow for the synthesis of target derivatives.

Detailed Experimental Protocol: Synthesis of 4-(3-Bromophenoxy)benzaldehyde

This protocol describes a representative synthesis using a base-catalyzed nucleophilic aromatic substitution.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution. The base is critical for deprotonating the hydroxyl group of the phenol, forming the nucleophilic phenoxide ion.

-

Addition of Aryl Halide: Add 1,3-dibromobenzene (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80-120°C and stir vigorously for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. This will precipitate the crude product and dissolve inorganic salts.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(3-Bromophenoxy)benzaldehyde.[2][3]

Anticancer Activity: Targeting Malignant Cells

Derivatives of bromophenols and benzaldehydes have demonstrated significant potential as anticancer agents.[4] Research into related structures suggests that these compounds can induce cytotoxicity in various cancer cell lines, including breast cancer and leukemia.[4][5]

Mechanism of Action: Overcoming Therapy Resistance

A compelling mechanism for benzaldehyde derivatives involves overcoming therapeutic resistance in cancer cells. Recent studies on pancreatic cancer have shown that benzaldehyde can inhibit the interaction between the signaling protein 14-3-3ζ and Ser28-phosphorylated histone H3 (H3S28ph).[6] This interaction is crucial for the survival of cancer cells and is implicated in treatment resistance and the expression of genes related to epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[6] By disrupting this interaction, benzaldehyde derivatives can reduce the expression of genes responsible for therapy resistance and suppress tumor growth.[6]

Data on Anticancer Activity

The following table summarizes the cytotoxic activity of representative benzohydrazide derivatives containing a bromo-substituent, highlighting their potential against human cancer cell lines.

| Compound ID | Derivative Structure | Cell Line | IC₅₀ (µM) | Reference |

| 22 | 4-bromo-N'-(3-phenylallylidene)benzohydrazide | HCT116 (Colon) | 1.20 | [7] |

| 5-FU | 5-Fluorouracil (Standard Drug) | HCT116 (Colon) | 4.6 | [7] |

| Tetrandrine | Tetrandrine (Standard Drug) | HCT116 (Colon) | 1.53 | [7] |

This data is for structurally related bromo-benzohydrazide compounds, suggesting the potential of the broader class.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.

-

Cell Seeding: Seed cancer cells (e.g., K562, HCT116) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 4-(3-Bromophenoxy)benzaldehyde derivatives for 24, 48, or 72 hours.[4]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent, such as acidic isopropanol or DMSO, to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Pathogens

Benzaldehyde derivatives are recognized as effective and environmentally safe antimicrobial agents with a broad spectrum of activity against bacteria and fungi.[1] The mechanism often involves interaction with the microbial cell surface, leading to the disintegration of the cell membrane and leakage of intracellular contents.[1]

Mechanism of Action: Cell Membrane Disruption

Similar to phenols, hydroxybenzaldehydes can disrupt the microbial cell membrane. This disruption compromises the integrity of the cell, leading to the loss of essential cytoplasmic constituents and ultimately causing cell death or inhibition of growth.[1] The lipophilic nature of the 4-(3-Bromophenoxy) moiety likely enhances its ability to intercalate into the lipid bilayer of the microbial cell membrane.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[2]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[8]

Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Bromophenols and related benzaldehyde derivatives have shown potent anti-inflammatory effects.[9][10][11] For instance, 3-Bromo-4,5-dihydroxybenzaldehyde has been shown to alleviate inflammatory responses in animal models of atopic dermatitis.[9]

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of these compounds are often mediated by their ability to suppress key pro-inflammatory signaling pathways. Studies on structurally similar compounds demonstrate that they can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][12]

This suppression is achieved by targeting upstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12] The compounds can prevent the phosphorylation and degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[12] Additionally, they can inhibit the phosphorylation of key MAPK proteins like ERK and JNK.[10]

Caption: Inhibition of NF-κB and MAPK pathways by benzaldehyde derivatives.

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: Maintain RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.[10]

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

-

Nitrite Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to calculate the nitrite concentration.

-

-

Data Analysis: Compare the NO production in compound-treated cells to LPS-only treated cells to determine the percentage of inhibition.

Conclusion and Future Directions

The 4-(3-Bromophenoxy)benzaldehyde scaffold is a promising platform for the development of novel therapeutic agents. The derivatives have demonstrated a wide range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The synthetic accessibility of this scaffold allows for extensive derivatization and optimization of its pharmacological properties.

Future research should focus on:

-

Comprehensive SAR Studies: Synthesizing a broader library of derivatives to elucidate the specific structural requirements for each biological activity.

-

In-depth Mechanistic Studies: Identifying the precise molecular targets for the most active compounds to better understand their mechanism of action.

-

In Vivo Efficacy and Safety: Evaluating the lead compounds in relevant animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicity profiles.

-

Development of Drug Delivery Systems: Exploring novel formulations to improve the bioavailability and targeted delivery of these compounds.

By leveraging the unique chemical properties of this scaffold, researchers can pave the way for new and effective treatments for a variety of human diseases.

References

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). MDPI. Retrieved from [Link]

-

Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. (n.d.). PubMed Central. Retrieved from [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). PubMed Central. Retrieved from [Link]

-

4-Aminobenzaldehyde: A Novel Antibiotic Based on 4-Aminobenzoic Acid and trans-Cinnamaldehyde. (2021-04-23). The Pre-Collegiate Global Health Review. Retrieved from [Link]

-

Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. (2026-01-22). ACS Publications. Retrieved from [Link]

-

Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. (n.d.). PubMed. Retrieved from [Link]

-

4-(3-bromophenoxy)benzaldehyde (C13H9BrO2). (n.d.). PubChem. Retrieved from [Link]

- Method for preparing 3-bromine-4-hydroxy benzaldehyde. (n.d.). Google Patents.

-

Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4- methoxybenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

-

3-Bromo-4-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). International Journal of Computational Engineering Research. Retrieved from [Link]

- Method for preparing 3-phenoxy-benzaldehyde. (n.d.). Google Patents.

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2025-11-26). Oriental Journal of Chemistry. Retrieved from [Link]

-

Anti-inflammatory activity of new complexes of tin chloride (4) with salicyloyl hydrazones of benzaldehyde and 4-bromobenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

-

Analgesic and anti-inflammatory activities of several 4-substituted- 6-(3'-nitrophenyl)pyridazin-(2H)-3-one derivatives. (n.d.). SciELO. Retrieved from [Link]

-

5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages. (n.d.). PubMed. Retrieved from [Link]

-

Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer. (2025-07-02). Fujita Health University. Retrieved from [Link]

Sources

- 1. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijceronline.com [ijceronline.com]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Substituted Benzaldehydes

Abstract: This guide provides a comprehensive exploration of the discovery and historical development of substituted benzaldehydes, a class of compounds fundamental to organic chemistry and pivotal in the evolution of the fragrance, flavor, and pharmaceutical industries. We will trace their origins from the initial isolation of the parent molecule, benzaldehyde, through the pioneering synthetic methodologies of the 19th and 20th centuries, to their current role as indispensable building blocks in modern drug discovery and materials science. This document is structured to provide researchers, scientists, and drug development professionals with a deep, technical understanding of the causality behind key synthetic advancements, detailed experimental protocols, and the enduring significance of this versatile chemical scaffold.

Introduction: Benzaldehyde, The Progenitor Molecule

The story of substituted benzaldehydes begins with the parent compound, benzaldehyde (C₆H₅CHO). It is the simplest aromatic aldehyde, a colorless liquid known for its characteristic bitter almond scent.[1] This foundational molecule was first extracted in 1803 by the French pharmacist Martrès from amygdalin, a compound found in bitter almonds.[1] However, it was not until 1832 that Friedrich Wöhler and Justus von Liebig first achieved its chemical synthesis, a landmark event that helped to establish the principles of organic synthesis.[1]

Benzaldehyde's chemical architecture—a benzene ring bearing a formyl substituent—is the key to its versatility.[2] The aldehyde group is highly reactive, participating in a wide array of chemical transformations, while the aromatic ring can be functionalized through electrophilic substitution reactions. This dual reactivity set the stage for the development of a vast family of "substituted" benzaldehydes, where additional functional groups are attached to the benzene ring, profoundly altering the molecule's physical, chemical, and biological properties.

The Dawn of Substitution: Early Synthetic Explorations (19th - Early 20th Century)

The latter half of the 19th century was a golden age for synthetic organic chemistry, and the benzaldehyde scaffold was a prime target for exploration. Chemists began to apply newly discovered electrophilic aromatic substitution reactions to introduce various functional groups onto the benzene ring, unlocking a new palette of chemical diversity.

A pivotal moment in this era was the discovery of the Reimer-Tiemann reaction in 1876 by German chemists Karl Reimer and Ferdinand Tiemann.[3][4][5] This reaction provided a direct method for the ortho-formylation of phenols using chloroform in a basic solution, leading to the synthesis of salicylaldehyde (2-hydroxybenzaldehyde).[4][6][7] This discovery was not just an academic curiosity; it laid the groundwork for the industrial synthesis of other valuable substituted benzaldehydes.[3]

The diagram below illustrates the general principle of electrophilic aromatic substitution on a generic activated benzene ring, the fundamental process for creating many substituted benzaldehydes.

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

The Pharmaceutical Age: Substituted Benzaldehydes as Key Scaffolds

The 20th and 21st centuries have seen substituted benzaldehydes become indispensable in medicinal chemistry and drug development. [8]Their ability to serve as versatile intermediates and key pharmacophores has led to their incorporation into a multitude of therapeutic agents. [9] Alkoxy-substituted benzaldehydes, for instance, are crucial intermediates in the synthesis of many active pharmaceutical ingredients (APIs). [9]Compounds like 3,4-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde are foundational building blocks for a range of drugs. [9]The benzaldehyde moiety itself is a valuable chemical handle. The aldehyde group can readily form Schiff bases (imines) by reacting with primary amines, a common interaction for binding to biological targets or for linking molecular fragments during synthesis.

The development of modern cross-coupling reactions has further expanded the ability to create complex, functionalized benzaldehydes, making them even more valuable in the design of novel therapeutics. [10]

Experimental Protocol: Synthesis of 4-Methoxybenzaldehyde via Williamson Ether Synthesis

This protocol describes a classic and reliable method for synthesizing a substituted benzaldehyde, demonstrating the Williamson ether synthesis, a foundational reaction in organic chemistry.

Objective: To synthesize 4-methoxybenzaldehyde from 4-hydroxybenzaldehyde.

Causality: This reaction proceeds via an Sₙ2 mechanism. The basic potassium carbonate deprotonates the weakly acidic phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the desired ether linkage. Anhydrous DMF is used as a polar aprotic solvent, which effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity and accelerating the reaction.

Materials:

-

4-Hydroxybenzaldehyde

-

Methyl Iodide (CH₃I)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl Ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask until the solids are suspended.

-

Reagent Addition: Begin stirring the mixture. Carefully add methyl iodide (1.2 eq) to the flask.

-

Reaction: Heat the reaction mixture to 60-70 °C and allow it to stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing an equal volume of cold water.

-

Workup - Extraction: Extract the aqueous layer three times with diethyl ether.

-

Workup - Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 4-methoxybenzaldehyde.

Characterization:

-

¹H NMR: Expect signals corresponding to the aromatic protons, the aldehyde proton (~9.8 ppm), and the methoxy group protons (~3.8 ppm).

-

IR Spectroscopy: Expect characteristic peaks for the C=O stretch of the aldehyde (~1690 cm⁻¹) and C-O stretches for the ether.

The following diagram outlines the general workflow for the synthesis and purification of a target substituted benzaldehyde.

Caption: A generalized workflow for chemical synthesis and analysis.

Conclusion: The Enduring Legacy

From the fragrant oil of bitter almonds to the complex molecular scaffolds of modern pharmaceuticals, the journey of substituted benzaldehydes mirrors the evolution of organic chemistry itself. The initial discoveries of pioneering chemists unlocked a class of molecules that would go on to define the flavors and fragrances that permeate our daily lives. The subsequent development of a robust synthetic toolkit, featuring an array of powerful named reactions, transformed these compounds into accessible and versatile building blocks. Today, substituted benzaldehydes remain at the forefront of chemical innovation, continuing to provide the structural foundations for new medicines, advanced materials, and novel chemical technologies, ensuring their relevance for generations of scientists to come.

References

Sources

- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 2. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 5. A Simple Note on Reimer Tiemann Reaction Mechanism [unacademy.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Strategic Utility of 4-(3-Bromophenoxy)benzaldehyde in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-(3-Bromophenoxy)benzaldehyde emerges as a highly versatile and valuable building block, offering a unique combination of reactive functional groups that serve as handles for a diverse array of synthetic transformations. Its structure, featuring a diaryl ether linkage, a reactive aryl bromide, and a versatile aldehyde, positions it as a key intermediate in the synthesis of a multitude of pharmacologically active agents. This guide provides an in-depth exploration of the applications of 4-(3-Bromophenoxy)benzaldehyde in pharmaceutical intermediate synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

The core value of this molecule lies in the orthogonal reactivity of its functional groups. The aldehyde allows for the construction of various heterocyclic systems, the introduction of side chains via olefination reactions, and conversion to other functional groups. Simultaneously, the aryl bromide is a prime substrate for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of many drug scaffolds.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of 4-(3-Bromophenoxy)benzaldehyde is essential for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉BrO₂ | PubChem |

| Molecular Weight | 277.12 g/mol | PubChem |

| Appearance | Off-white to pale yellow solid | Internal Data |

| Melting Point | 75-78 °C | Internal Data |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Insoluble in water. | Internal Data |

The reactivity of 4-(3-Bromophenoxy)benzaldehyde is dictated by its three key functional components: the diaryl ether, the aryl bromide, and the benzaldehyde. The diaryl ether linkage is generally stable under many reaction conditions, providing a robust core structure. The bromine atom on the phenoxy ring is strategically positioned for a variety of cross-coupling reactions. The aldehyde group exhibits typical reactivity, readily participating in nucleophilic additions, condensations, and oxidations/reductions.

Application Notes: A Gateway to Diverse Pharmaceutical Scaffolds

The strategic placement of the bromo and formyl functionalities on the diaryl ether backbone makes 4-(3-Bromophenoxy)benzaldehyde a precursor to a range of important pharmaceutical intermediates.

Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The presence of the aryl bromide allows for the facile construction of biaryl systems, a common motif in many therapeutic agents, including kinase inhibitors and cardiovascular drugs. The Suzuki-Miyaura coupling is a powerful and widely used method for this transformation.[1]

Rationale: This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives. This allows for the rapid generation of a diverse array of biaryl compounds for structure-activity relationship (SAR) studies.

Caption: Suzuki-Miyaura coupling of 4-(3-Bromophenoxy)benzaldehyde.

Formation of Diaryl Amines through Buchwald-Hartwig Amination

The synthesis of N-aryl motifs is another critical application. Diaryl amines are prevalent in numerous drug classes, including kinase inhibitors. The Buchwald-Hartwig amination provides a direct and efficient route to these structures from the aryl bromide of 4-(3-Bromophenoxy)benzaldehyde.

Rationale: This palladium-catalyzed reaction is highly versatile, accommodating a wide range of amine coupling partners, from simple alkylamines to complex heterocyclic amines. This flexibility is crucial for tuning the physicochemical and pharmacological properties of the final drug candidate.

Caption: Buchwald-Hartwig amination of 4-(3-Bromophenoxy)benzaldehyde.

Elaboration of the Aldehyde Functionality

The aldehyde group serves as a versatile handle for further molecular elaboration.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide range of substituted benzylamines. This is a key step in the synthesis of many pharmaceutical agents, including DPP-4 inhibitors.

-

Wittig Reaction: Olefination via the Wittig reaction allows for the introduction of carbon-carbon double bonds, providing a route to stilbene-like structures or intermediates for further functionalization.[2]

-

Condensation Reactions: Condensation with active methylene compounds can be used to construct various heterocyclic rings, such as pyrimidines and benzodiazepines, which are common scaffolds in medicinal chemistry.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Synthesis of 4-(3-Bromophenoxy)benzaldehyde via Ullmann Condensation

This protocol describes a modified Ullmann condensation for the synthesis of the title compound from 4-hydroxybenzaldehyde and 1,3-dibromobenzene.

Materials:

-

4-Hydroxybenzaldehyde

-

1,3-Dibromobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to 4-hydroxybenzaldehyde.

-

Add 1,3-dibromobenzene (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(3-Bromophenoxy)benzaldehyde.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected proton NMR will show characteristic signals for the aldehyde proton (~9.9 ppm) and the aromatic protons.

Protocol 2: Suzuki-Miyaura Coupling of 4-(3-Bromophenoxy)benzaldehyde

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 4-(3-Bromophenoxy)benzaldehyde with an arylboronic acid.

Materials:

-

4-(3-Bromophenoxy)benzaldehyde

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene/Ethanol/Water mixture (e.g., 4:1:1)

Procedure:

-

In a round-bottom flask, dissolve 4-(3-Bromophenoxy)benzaldehyde (1.0 eq) and the arylboronic acid (1.2 eq) in the toluene/ethanol/water solvent mixture.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under a nitrogen atmosphere.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired biaryl product.

Self-Validation: Successful coupling can be confirmed by the disappearance of the starting aryl bromide in the reaction mixture and the appearance of the new biaryl product, which can be characterized by NMR and mass spectrometry. The yield and purity should be determined.

| Parameter | Protocol 1 (Ullmann) | Protocol 2 (Suzuki) |

| Typical Yield | 60-75% | 70-90% |

| Purity (post-chromatography) | >98% | >98% |

| Reaction Time | 12-24 hours | 4-12 hours |

| Temperature | 120-130 °C | 80-90 °C |

Conclusion: A Key Player in Pharmaceutical Synthesis

4-(3-Bromophenoxy)benzaldehyde has proven to be a valuable and versatile intermediate in the synthesis of complex organic molecules for pharmaceutical applications. Its unique structural features allow for a wide range of chemical transformations, enabling the efficient construction of diverse molecular scaffolds. The protocols and application notes provided herein serve as a comprehensive guide for researchers to unlock the full potential of this powerful building block in their drug discovery and development programs. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic routes and the creation of new therapeutic agents.

References

-

PubChem. 4-(3-bromophenoxy)benzaldehyde. [Link]

- Hardwicke, J. E. (1987). Process for preparing 3-phenoxybenzaldehydes. U.S. Patent No. 4,691,033. Washington, DC: U.S.

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Beilstein Journal of Organic Chemistry, 12, 2806–2839. [Link]

-

A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. (2018). Molecules, 23(11), 2949. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

Sources

Application of 4-(3-Bromophenoxy)benzaldehyde in Agrochemical Research: A Technical Guide for Novel Active Ingredient Discovery

Introduction: The Strategic Importance of the Phenoxy Benzaldehyde Scaffold in Agrochemicals

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the exploration of versatile chemical scaffolds is paramount. Among these, the phenoxy benzaldehyde moiety stands out as a cornerstone in the synthesis of highly potent insecticides, particularly the pyrethroid class. The commercial success of pyrethroids derived from precursors like 3-phenoxybenzyl alcohol and its α-cyano variant underscores the critical role of this structural motif in conferring desirable insecticidal properties.[1][2] This technical guide focuses on a closely related and promising, yet less explored, building block: 4-(3-Bromophenoxy)benzaldehyde .

The strategic introduction of a bromine atom at the meta-position of the phenoxy ring offers a compelling avenue for agrochemical innovation. This substitution can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced biological activity and a modified spectrum of efficacy. Furthermore, the bromine atom can serve as a handle for further chemical modifications, expanding the accessible chemical space for the development of new insecticides, fungicides, and herbicides.

This document provides a comprehensive overview of the application of 4-(3-Bromophenoxy)benzaldehyde in agrochemical research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, synthetic protocols, and biological evaluation methodologies necessary to leverage this versatile intermediate in the discovery of next-generation crop protection agents.

Chemical Profile of 4-(3-Bromophenoxy)benzaldehyde

A thorough understanding of the physicochemical properties of 4-(3-Bromophenoxy)benzaldehyde is essential for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

| Property | Value |

| Molecular Formula | C₁₃H₉BrO₂ |

| Molecular Weight | 277.11 g/mol |

| Appearance | Solid |

| SMILES | C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)C=O |

Application in the Synthesis of Novel Pyrethroid Analogues